1-(2-Methyl-4-vinylphenyl)-1H-1,2,4-triazole
Overview
Description
1-(2-Methyl-4-vinylphenyl)-1H-1,2,4-triazole , also known as 2-methoxy-4-vinylphenol , is an aromatic compound. It serves as a flavoring agent and contributes to the natural aroma of buckwheat . Interestingly, some insects, such as the Red palm weevil (Rhynchophorus ferrugineus) , utilize this substance for chemical signaling (pheromones) .
The aroma of pure 2-methoxy-4-vinylphenol has been described as having notes of apple, spicy, peanut, wine-like, or clove and curry .
Synthesis Analysis
The synthesis of 2-methoxy-4-vinylphenol involves the conversion of ferulic acid by certain strains of yeast. Notably, strains used in brewing wheat beers (such as phenolic strains of Saccharomyces cerevisiae , commonly known as brewer’s yeast) lead to the distinctive spicy “clove” flavor found in beers like Weissbier and Wit .
Molecular Structure Analysis
The molecular formula of 2-methoxy-4-vinylphenol is C9H10O2 , with a molar mass of approximately 150.177 g/mol . Its chemical structure features a phenolic ring with a methoxy group and a vinyl (ethenyl) group attached .
Chemical Reactions Analysis
While specific chemical reactions involving 2-methoxy-4-vinylphenol are not extensively documented, its role in beer flavor development highlights its reactivity. Various microbes, including Torulaspora delbrueckii and Pseudomonas fluorescens , can also convert ferulic acid into this compound .
Physical And Chemical Properties Analysis
Mechanism of Action
properties
IUPAC Name |
1-(4-ethenyl-2-methylphenyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-10-4-5-11(9(2)6-10)14-8-12-7-13-14/h3-8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGLCWMUNPXHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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